molecular formula C59H62Cl2N8O22 B139664 Desvancosaminyl vancomycin CAS No. 101485-50-1

Desvancosaminyl vancomycin

Numéro de catalogue: B139664
Numéro CAS: 101485-50-1
Poids moléculaire: 1306.1 g/mol
Clé InChI: QCHYVJAUGVHJHX-QYURSJLOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Propriétés

Numéro CAS

101485-50-1

Formule moléculaire

C59H62Cl2N8O22

Poids moléculaire

1306.1 g/mol

Nom IUPAC

(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1

Clé InChI

QCHYVJAUGVHJHX-QYURSJLOSA-N

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

SMILES isomérique

CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

SMILES canonique

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Synonymes

2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates;  Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates

Origine du produit

United States

Description

Contextualization of Glycopeptide Antibiotics and Their Biosynthetic Intermediates

Glycopeptide antibiotics (GPAs) are a class of naturally occurring peptides that are crucial in treating life-threatening infections caused by Gram-positive bacteria. pnas.orgnih.govnih.gov Vancomycin (B549263), a prominent member of this class, is produced by the soil bacterium Amycolatopsis orientalis. frontiersin.orgficm.ac.uksensus.org The intricate structure of these antibiotics, characterized by a cross-linked heptapeptide (B1575542) backbone decorated with sugar moieties, is fundamental to their mechanism of action. pnas.orgmdpi.com They inhibit the biosynthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking their incorporation into the growing cell wall. frontiersin.orgmdpi.comacs.org

Identification and Nomenclature of Desvancosaminyl Vancomycin as a Glycopeptide Pseudoaglycone

This compound is a derivative of vancomycin that lacks the terminal vancosamine (B1196374) sugar. ontosight.aiebi.ac.uk Its systematic name is 2′-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin. ncats.io This compound is also referred to by several synonyms, including Vancomycin Pseudoaglycone and Pseudovancomycin. drugbank.com

The term "pseudoaglycone" distinguishes it from the true "aglycone" of vancomycin, which would be the heptapeptide core completely devoid of any sugar moieties. researchgate.net this compound retains the glucose moiety attached to the 4-hydroxyphenylglycine residue at position 4 of the peptide backbone, but is missing the vancosamine sugar that is typically attached to this glucose in the final vancomycin structure. researchgate.netontosight.ai This specific structural feature makes it a monoglucosylated heptapeptide intermediate in the final stages of vancomycin biosynthesis. nih.govdrugbank.com

Table 1: Nomenclature and Identification of this compound

Aspect Description References
Systematic Name 2′-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin ncats.io
Common Synonyms Vancomycin Pseudoaglycone, Pseudovancomycin drugbank.com
Chemical Formula C₅₉H₆₂Cl₂N₈O₂₂ nih.govscbt.com
Structural Class Glycopeptide Pseudoaglycone researchgate.netdrugbank.com
Defining Feature Lacks the vancosamine sugar but retains the glucose moiety of vancomycin. researchgate.netontosight.ai
Biosynthetic Role A monoglucosylated heptapeptide intermediate in vancomycin biosynthesis. nih.govdrugbank.com

Historical Perspective of this compound Discovery and Characterization

The discovery of vancomycin in 1952 from a soil sample from Borneo by Eli Lilly and Company marked a significant milestone in the fight against penicillin-resistant staphylococcal infections. ficm.ac.uksensus.orgdoseme-rx.com The initial production of vancomycin was a fermentation process that yielded a mixture of related compounds and impurities. ficm.ac.ukgoogle.com The characterization of these impurities and biosynthetic intermediates, including this compound, became an important area of research.

This compound was identified as a key intermediate in the biosynthetic pathway of vancomycin. researchgate.net Its structural elucidation was crucial for understanding the sequential nature of glycosylation in vancomycin synthesis. Research demonstrated that the vancomycin aglycone is first glycosylated with a glucose molecule to form this compound (also referred to as vancomycin pseudoaglycone). nih.govebi.ac.uk This step is catalyzed by the glycosyltransferase GtfE (or its homolog GtfB). nih.govnih.gov Subsequently, a second glycosyltransferase, GtfD, attaches the vancosamine sugar to the glucose residue of this compound to yield the final vancomycin molecule. nih.govexpasy.org The isolation and characterization of this compound provided direct evidence for this two-step glycosylation process.

Significance of this compound in Natural Product Biosynthesis and Chemical Biology

This compound holds considerable significance in the fields of natural product biosynthesis and chemical biology. Its role as a biosynthetic intermediate has been instrumental in dissecting the complex enzymatic machinery responsible for producing vancomycin. The study of its formation and subsequent conversion to vancomycin has shed light on the function and substrate specificity of the glycosyltransferases involved. nih.govacs.org

In chemical biology, this compound serves as a valuable molecular probe and a starting point for the chemoenzymatic synthesis of novel glycopeptide analogs. Researchers have utilized this intermediate to explore the catalytic promiscuity of glycosyltransferases, aiming to attach different sugar moieties to the vancomycin core. rsc.orgnih.gov This approach, often termed glycorandomization, has the potential to generate new vancomycin derivatives with altered properties. The ability to enzymatically modify this compound opens up avenues for creating novel antibiotics that may overcome existing resistance mechanisms. nih.gov

Table 2: Research Findings on this compound

Area of Research Key Findings References
Biosynthesis This compound is a direct precursor to vancomycin, formed by the glucosylation of the vancomycin aglycone by the enzyme GtfE/GtfB. nih.govnih.gov
Enzymology The glycosyltransferase GtfD specifically recognizes and utilizes this compound as its substrate to attach the vancosamine sugar. drugbank.comexpasy.org
Chemical Biology Serves as a key substrate for in vitro and in vivo studies aimed at generating novel glycopeptide antibiotics through enzymatic modification. nih.gov
Structural Biology The structure of this compound has been determined, providing a basis for understanding the binding interactions with glycosyltransferases. researchgate.net

Ii. Biosynthesis of Desvancosaminyl Vancomycin

Position within the Vancomycin (B549263) Biogenetic Pathway

Desvancosaminyl vancomycin does not represent a final product but rather a crucial intermediate scaffold upon which the final, biologically active vancomycin molecule is assembled. Its formation marks the initial glycosylation event in the maturation of the antibiotic.

This compound is a monoglucosylheptapeptide, meaning it consists of the core vancomycin heptapeptide (B1575542) backbone with a single glucose molecule attached. nih.gov The biosynthesis of vancomycin begins with the assembly of a linear heptapeptide by nonribosomal peptide synthetases (NRPSs). wikipedia.orgbidmc.org Following assembly, a series of cytochrome P450 enzymes catalyze oxidative cross-linking of the peptide's aromatic side chains to create the rigid, basket-like structure of the vancomycin aglycone. nih.gov It is this aglycone that serves as the substrate for the first glycosylation step, resulting in the formation of this compound. nih.govnih.gov This intermediate is then the substrate for a subsequent glycosyltransferase, GtfD, which attaches the amino sugar L-vancosamine to complete the disaccharide chain and form the mature vancomycin molecule. wikipedia.orgbidmc.orgnih.govexpasy.org

The conversion of the vancomycin aglycone into this compound is an enzymatic glycosylation reaction. nih.govebi.ac.uk In this step, a glucosyltransferase enzyme transfers a glucose moiety from an activated sugar donor, typically UDP-glucose, to the phenolic hydroxyl group of the 4-hydroxyphenylglycine residue at position 4 (4-OH-PheGly4) of the heptapeptide aglycone. nih.govresearchgate.netnih.gov This reaction initiates the glycosylation pathway in the maturation of vancomycin and related glycopeptide antibiotics. researchgate.netnih.gov

Glycosyltransferase Activity in this compound Formation

The formation of this compound is catalyzed by specific glycosyltransferase (Gtf) enzymes. In Amycolatopsis orientalis, the biosynthetic gene clusters for vancomycin and the related antibiotic chloroeremomycin (B1668801) encode several Gtfs, including GtfB and GtfE, which are responsible for the initial glucosylation of the aglycone. nih.govuniprot.orgfrontiersin.org These enzymes belong to the GT-B fold superfamily of glycosyltransferases. frontiersin.orgpnas.orgembopress.org

Glucosyltransferase B (GtfB) is an enzyme found in the chloroeremomycin biosynthetic cluster that catalyzes the transfer of a glucose residue from UDP-glucose to the vancomycin aglycone, yielding desvancosaminyl-vancomycin. nih.govnih.govresearchgate.net While its primary role is in chloroeremomycin maturation, it is also capable of acting on the vancomycin scaffold. nih.govebi.ac.uknih.gov The structure of GtfB has been determined, revealing a two-domain structure with a deep cleft between the domains that likely serves as the binding site for the UDP-glucose donor. researchgate.netnih.gov A hydrophobic patch on the N-terminal domain is proposed to be the binding site for the aglycone substrate. researchgate.netnih.gov

Glucosyltransferase E (GtfE) is the homologous enzyme found in the vancomycin biosynthetic cluster. nih.govfrontiersin.org It performs the same function as GtfB, attaching the initial glucose molecule to the vancomycin aglycone to form this compound. wikipedia.orgbidmc.orgresearchgate.net GtfE is considered the key enzyme for this step in the specific biosynthesis of vancomycin itself. bidmc.orgnih.gov Both GtfE and GtfB exhibit optimal activity at a pH of 9.0. pnas.org

Studies comparing the activity of GtfB and GtfE have revealed differences in their efficiency and substrate flexibility. GtfE is significantly more efficient at glucosylating its natural substrate, the vancomycin aglycone, than GtfB. nih.govacs.org Furthermore, GtfE demonstrates a broader substrate specificity, showing considerable activity with unnatural substrates like the teicoplanin aglycone, whereas GtfB's activity on this alternative substrate is very low. nih.govebi.ac.ukacs.org

The flexibility of GtfE extends to the sugar donor as well. It can transfer various modified glucose analogs, such as deoxyglucoses and aminoglucoses, onto the vancomycin aglycone. nih.gov While the transfer of these analogs occurs at a reduced rate compared to the natural substrate UDP-glucose, the enzyme's ability to utilize them highlights its potential for generating novel glycopeptide derivatives. nih.gov

Table 1: Kinetic Parameters of Glucosyltransferases on Vancomycin Aglycone

Enzyme Substrate kcat (min⁻¹) Reference
GtfE Vancomycin Aglycone 60 nih.govacs.org
GtfB Vancomycin Aglycone 17 nih.govebi.ac.ukacs.org

Table 2: Substrate Specificity of Glucosyltransferase E (GtfE)

Substrate kcat (min⁻¹) Notes Reference
Vancomycin Aglycone 60 Natural substrate nih.govacs.org
Teicoplanin Aglycone 20 Unnatural substrate nih.govacs.org
2-Amino-glucose 15 4-fold drop vs. natural substrate nih.gov
3-Amino-glucose 2 30-fold drop vs. natural substrate nih.gov
4-Amino-glucose 2 30-fold drop vs. natural substrate nih.gov
6-Amino-glucose 2 30-fold drop vs. natural substrate nih.gov

Nucleotide Sugar Donor Utilization (e.g., UDP-glucose)

The initial glycosylation step that produces this compound relies on an activated sugar donor, specifically uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). nih.govebi.ac.ukresearchgate.net In the biosynthetic pathways of vancomycin and the related compound chloroeremomycin, the enzyme GtfE and its homolog GtfB, respectively, catalyze the transfer of a D-glucosyl moiety from UDP-glucose to the hydroxyl group of the 4-hydroxyphenylglycine residue (residue 4) of the vancomycin aglycone. researchgate.netnih.govpnas.org This reaction is the first "tailoring" step after the formation of the core peptide structure, initiating the decoration of the aglycone with sugar residues. researchgate.net

The specialized sugars found in the final vancomycin structure, such as L-vancosamine, are also derived from a glucose precursor, typically through a series of enzymatic modifications starting with dTDP-D-glucose. pnas.org However, the formation of this compound itself is directly dependent on the utilization of UDP-glucose as the donor substrate. nih.govebi.ac.uk

Genetic Basis of this compound Biosynthesis

The enzymatic steps involved in the biosynthesis of this compound are encoded by specific genes located within a larger biosynthetic gene cluster (BGC).

The production of this compound is catalyzed by a specific glycosyltransferase (GT). In the vancomycin producer, Amycolatopsis orientalis, this enzyme is encoded by the gene gtfE. nih.gov The GtfE protein is responsible for attaching glucose from UDP-glucose to the vancomycin aglycone. nih.govresearchgate.net

In the producer of the related antibiotic chloroeremomycin, a homologous gene, gtfB, encodes a glucosyltransferase with the same function: converting the aglycone into this compound (DVV). nih.govpnas.orgasm.org These glycosyltransferase genes are essential components of the glycopeptide BGC and their expression is fundamental for the production of the glycosylated antibiotic. pnas.org

Analysis of the BGCs for various glycopeptide antibiotics, such as vancomycin (vcm), chloroeremomycin (cep), and balhimycin (B1255283) (bal), reveals significant insights into their evolution and function. nih.govconstantsystems.com These clusters often exhibit a mosaic structure, suggesting that they have evolved through the acquisition of distinct, functional gene cassettes. nih.gov

Subsequent Enzymatic Modifications Involving this compound

This compound serves as the acceptor substrate for further glycosylation events that lead to the mature antibiotic structures.

In the vancomycin biosynthetic pathway, the enzyme GtfD acts upon this compound. drugbank.compnas.org GtfD is a vancosaminyltransferase that catalyzes the attachment of L-vancosamine from a dTDP-L-vancosamine donor to the glucose moiety of this compound. drugbank.comnih.gov This reaction forms the characteristic disaccharide chain of vancomycin, completing the maturation of the antibiotic. pnas.org The gene encoding this enzyme, gtfD, is located within the vancomycin BGC. nih.govdrugbank.com

In the biosynthesis of chloroeremomycin, a different enzymatic modification occurs. The glycosyltransferase GtfA transfers an L-4-epi-vancosamine sugar to this compound. researchgate.netnih.gov Unlike GtfD, which attaches the sugar to the existing glucose residue, GtfA shows distinct regiospecificity by glycosylating the benzylic hydroxyl group of the β-hydroxytyrosine residue at position 6 of the peptide core. nih.govpnas.org GtfA preferentially uses the monoglucosylated intermediate, this compound (DVV), as its substrate over the unglycosylated aglycone. nih.govpnas.org This step, catalyzed by the gtfA gene product, is crucial for producing the trisaccharide structure of chloroeremomycin. pnas.orgnih.gov

Formation of Mature Glycopeptide Antibiotics (e.g., Vancomycin, Chloroeremomycin)

The final stage in the biosynthesis of many glycopeptide antibiotics is the attachment of sugar moieties to the cross-linked heptapeptide core, a process known as glycosylation. researchgate.net This maturation is catalyzed by a series of enzymes called glycosyltransferases (Gtfs). portlandpress.com These enzymes transfer sugar residues from activated nucleotide sugar donors onto specific locations of the aglycone scaffold, significantly influencing the antibiotic's biological activity. nih.govacs.org The intermediate, this compound, represents a crucial checkpoint in this process, being the glucosylated precursor to the fully mature vancomycin. The glycosylation pathways of vancomycin and the related antibiotic chloroeremomycin highlight how different enzymatic strategies can lead to structurally distinct, mature glycopeptides. portlandpress.com

In the biosynthesis of vancomycin, two key glycosyltransferases, GtfE and GtfD, are involved in a sequential process. portlandpress.comacs.org The first step is the transfer of a glucose molecule from the donor UDP-glucose to the phenolic oxygen of residue 4 on the vancomycin aglycone. nih.govacs.org This reaction is efficiently catalyzed by the glycosyltransferase GtfE, resulting in the formation of desvancosaminyl-vancomycin, also known as vancomycin pseudoaglycone. nih.govacs.org Following this initial glucosylation, the second enzyme, GtfD, catalyzes the attachment of the amino sugar L-vancosamine to the glucose moiety, yielding the mature vancomycin molecule. portlandpress.comdrugbank.com GtfD specifically recognizes the monoglucosylated intermediate, showing a strong preference for desvancosaminyl-vancomycin as its substrate over the unglycosylated aglycone. drugbank.com

The maturation of chloroeremomycin, which differs from vancomycin in its glycosylation pattern, involves a more complex sequence with three glycosyltransferases: GtfB, GtfA, and GtfC. portlandpress.comwikipedia.org Similar to vancomycin biosynthesis, the process begins with GtfB, an enzyme homologous to GtfE, which glucosylates the heptapeptide aglycone to form a desvancosaminyl intermediate. nih.govacs.org Subsequently, two L-4-epi-vancosamine sugars are attached at two distinct sites. wikipedia.orgnih.gov GtfA transfers an epi-vancosamine sugar to the β-hydroxytyrosine at residue 6, while GtfC adds the second epi-vancosamine to the glucose moiety at residue 4. portlandpress.compnas.org Studies suggest a preferred enzymatic sequence of GtfB → GtfA → GtfC. researchgate.net The glycosyltransferase GtfA strongly prefers the glucosylated intermediate (desvancosaminyl-chloroeremomycin) as its substrate over the bare aglycone, indicating that the initial glucosylation by GtfB is a prerequisite for its action. pnas.orgresearchgate.net

Interactive Data Table: Glycosyltransferases in Vancomycin and Chloroeremomycin Maturation

AntibioticEnzymeSubstrateSugar DonorProduct
VancomycinGtfEVancomycin AglyconeUDP-glucoseThis compound
VancomycinGtfDThis compoundUDP-L-vancosamineVancomycin
ChloroeremomycinGtfBChloroeremomycin AglyconeUDP-glucoseDesvancosaminyl-chloroeremomycin
ChloroeremomycinGtfADesvancosaminyl-chloroeremomycinTDP-L-4-epi-vancosamineepi-Vancosaminyl-desvancosaminyl-chloroeremomycin
ChloroeremomycinGtfCepi-Vancosaminyl-desvancosaminyl-chloroeremomycinTDP-L-4-epi-vancosamineChloroeremomycin

Iii. Structural Biology and Molecular Interactions of Desvancosaminyl Vancomycin

Conformational Studies of the Desvancosaminyl Vancomycin (B549263) Scaffold

The three-dimensional structure of desvancosaminyl vancomycin is fundamental to its biological function. Conformational studies have revealed a complex interplay between the rigidity of its core and the flexibility introduced by its sugar moiety.

The heptapeptide (B1575542) core of vancomycin and its derivatives is a highly cross-linked and rigid structure, essential for its binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors. nih.gov This rigidity is a result of oxidative cross-linking of the peptide backbone during biosynthesis, which creates a cup-shaped conformation. nih.govpnas.org However, studies have shown that this scaffold possesses an unexpected degree of inherent flexibility. pnas.org While the core maintains a generally stable conformation, certain regions, particularly the side chains of residues like asparagine and N-methyl-leucine, exhibit flexibility that is crucial for accommodating the dipeptide target. nih.gov This intrinsic plasticity allows the molecule to adopt a conformation favorable for binding. nih.govpnas.org

X-ray Crystallographic Analysis of this compound Complexes

X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangements of this compound when bound to key enzymes in the vancomycin biosynthetic pathway. These studies have provided atomic-level insights into the mechanisms of glycosyltransfer.

The crystal structures of glycosyltransferases GtfA and GtfD in complex with this compound have been determined, revealing the molecular basis of substrate recognition. rcsb.orgrcsb.org These enzymes belong to the GT-B superfamily of glycosyltransferases, characterized by a two-domain architecture. nih.gov

The structure of GtfD in complex with TDP and this compound (PDB ID: 1rrv) was solved at a resolution of 2.0 Å. rcsb.orgnih.govwwpdb.org This structure shows that the aglycone acceptor, this compound, binds in a deep crevice within the N-terminal domain of the enzyme. nih.govacs.org

Similarly, the crystal structure of GtfA, a TDP-epi-vancosaminyltransferase, has been solved in complex with this compound (referred to as DVV in the study) at a resolution of 2.8 Å (PDB ID: 1PN3). rcsb.org This structure provided the first direct observation of an acceptor substrate binding to a member of this glycosyltransferase family. The this compound molecule binds to the N-terminal domain, with its convex surface packing against a shallow hydrophobic pocket.

Table 1: Crystallographic Data for this compound Complexes
PDB IDEnzymeLigand(s)Resolution (Å)Description
1rrv GtfDTDP, this compound2.00X-ray crystal structure of TDP-vancosaminyltransferase GtfD in complex with TDP and its natural substrate, this compound. rcsb.orgrcsb.org
1PN3 GtfATDP, this compound2.80Crystal structure of TDP-epi-vancosaminyltransferase GtfA in complex with TDP and the acceptor substrate this compound. rcsb.orgpdbj.org

The crystal structures of GtfA and GtfD with this compound have precisely mapped the acceptor substrate binding sites. nih.gov In GtfD, the aglycone acceptor binds in a deep crevice of the N-terminal domain. nih.govacs.org

In the GtfA complex, the binding of this compound is more detailed. The heptapeptide core's convex surface interacts with a shallow hydrophobic pocket on the N-terminal domain, formed by residues such as Leu-101, Leu-102, and Pro-103. The single glucosyl moiety of this compound occupies a subsite formed by residues 128–141. pnas.org Specifically, the O2 hydroxyl group of the glucose is buried and forms hydrogen bonds with the side chains of Tyr-141 and Gln-133, while the O3 hydroxyl also interacts with Gln-133. pnas.org These interactions highlight a defined binding pocket for the monosaccharide portion of the substrate.

Molecular Recognition and Binding Determinants

The specific recognition of this compound by glycosyltransferases is governed by a network of molecular interactions. Hydrogen bonds and hydrophobic interactions are key determinants of this binding specificity.

In the GtfA-desvancosaminyl vancomycin complex, several crucial hydrogen bonds stabilize the interaction. The reactive hydroxyl group on residue 6 of the heptapeptide core forms hydrogen bonds with the side chains of Ser-10 and Asp-13 in GtfA, positioning it for catalysis. rcsb.org Additionally, the carbonyl groups of residues 3 and 6 of the this compound main chain form hydrogen bonds with the main chain amide groups of Leu-102 and Ser-10 in GtfA, respectively. These interactions can cause slight distortions in the otherwise rigid heptapeptide core.

Specific Amino Acid Residues Involved in this compound Binding to Glycosyltransferases

The binding of this compound (DVV) to glycosyltransferases (Gtfs) is a highly specific process mediated by key amino acid residues within the enzyme's active site. X-ray crystal structures of GtfA and GtfD complexed with DVV have elucidated the precise interactions that govern substrate recognition and catalysis. pnas.orgrcsb.org

In the glycosyltransferase GtfA, which is involved in the chloroeremomycin (B1668801) biosynthetic pathway, several residues in the N-terminal domain form a binding pocket for DVV. pnas.orgnih.gov The reactive hydroxyl group on the β-OHTyr-6 residue of the DVV heptapeptide core is positioned by hydrogen bonds to the side chains of Ser-10 and Asp-13 . pnas.orgnih.govpnas.orgrcsb.org These two residues are considered critical for catalysis, potentially acting as a general base to activate the hydroxyl group for nucleophilic attack. pnas.org The single glucosyl moiety of DVV is accommodated in a subsite formed by residues 128–141. pnas.orgpnas.org Specifically, the O2 hydroxyl of the glucose is buried, forming hydrogen bonds with the side chains of Tyr-141 and Gln-133 . pnas.orgpnas.org The side chain of Gln-133 also interacts with the O3 hydroxyl group, while the O6 hydroxyl, though directed towards the solvent, is stabilized by a hydrogen bond with His-128 . pnas.orgpnas.org

In the case of the vancosaminyltransferase GtfD, which catalyzes the final glycosylation step in vancomycin biosynthesis, structural and kinetic analyses have identified Asp13 as the likely catalytic general base. rcsb.orgpdbj.orgThr10 is also suggested to play a potential secondary role in catalysis. rcsb.orgpdbj.org

The following table summarizes the key amino acid residues in GtfA and GtfD that interact with this compound.

EnzymeInteracting ResidueRole in Binding/Catalysis
GtfA Ser-10Hydrogen bonds with the reactive hydroxyl of DVV; potential catalytic base. pnas.orgpnas.org
Asp-13Hydrogen bonds with the reactive hydroxyl of DVV; potential catalytic base. pnas.orgpnas.org
His-128Stabilizes the O6 hydroxyl of the DVV glucosyl moiety via a hydrogen bond. pnas.orgpnas.org
Gln-133Hydrogen bonds with the O2 and O3 hydroxyls of the DVV glucosyl moiety. pnas.orgpnas.org
Tyr-141Hydrogen bonds with the O2 hydroxyl of the DVV glucosyl moiety. pnas.orgpnas.org
GtfD Thr10Possible secondary role in catalysis. rcsb.orgpdbj.org
Asp13Identified as a likely catalytic general base. rcsb.orgpdbj.org

Hydrogen Bonding Networks and Other Intermolecular Interactions

A complex network of hydrogen bonds is essential for the precise positioning of this compound within the active site of glycosyltransferases. In the GtfA-DVV complex, the primary hydrogen bonds securing the aglycone portion of the substrate involve the side chains of Ser-10 and Asp-13 and the reactive hydroxyl group of the DVV's Tyr-6 residue. pnas.org Additional stability is conferred by hydrogen bonds between the main chain carbonyl groups of residues 3 and 6 of DVV and the main chain amide groups of Leu-102 and Ser-10 in GtfA, respectively. pnas.org

The glucose moiety of DVV also establishes a specific hydrogen bonding network. The O2 hydroxyl group of the glucose forms hydrogen bonds with the side chains of Tyr-141 and Gln-133, while the O3 hydroxyl interacts with Gln-133. pnas.org The O6 hydroxyl group forms a hydrogen bond with the side chain of His-128. pnas.org These interactions collectively ensure the correct orientation of the DVV molecule for the subsequent glycosylation reaction.

Ligand-Induced Conformational Changes in Enzymes

The binding of substrates to glycosyltransferases can induce significant conformational changes in the enzyme structure. nih.gov Crystal structures of GtfA have revealed the enzyme in both an "open" and a "closed" conformation. pnas.orgnih.govrcsb.org The open conformation is observed when the binding site for the nucleotide diphosphate (B83284) (NDP)-sugar donor is empty. pnas.org In this state, the two domains of the enzyme are more separated.

Upon binding of a TDP (thymidine diphosphate) ligand to the donor substrate site located in the interdomain cleft, the enzyme transitions to a more "closed" conformation. pnas.orgrcsb.org This ligand-induced change brings the two domains closer together, which is likely necessary to align the donor sugar and the acceptor substrate (DVV) for efficient catalysis. pnas.orgnih.gov This conformational flexibility is a characteristic feature of the GT-B glycosyltransferase superfamily, to which GtfA belongs. pnas.orgnih.gov

Comparative Structural Analysis with Vancomycin Aglycone and Other Glycopeptide Analogues

Comparing the binding of this compound (DVV) to that of its parent aglycone and other analogues reveals key determinants of substrate specificity. Structural studies of GtfA complexed with both DVV and vancomycin (which contains an additional vancosamine (B1196374) sugar) show markedly different binding modes, particularly in the region of carbohydrate attachment. pnas.orgpnas.org

The single glucose unit of DVV fits snugly into a subsite created by residues 128-141. pnas.org However, the larger vancosaminyl-glucose disaccharide of vancomycin cannot be accommodated in the same manner. pnas.orgpnas.org This structural difference explains the preference of GtfA for DVV as its acceptor substrate over vancomycin itself. pnas.orgnih.gov In the GtfA-vancomycin complex, the vancosamine sugar is exposed to the solvent and does not form stabilizing interactions with the protein. pnas.org

Furthermore, the glycopeptide aglycone scaffold, often perceived as rigid, possesses considerable conformational flexibility. pnas.org When bound to GtfD, DVV adopts a more pronounced cup-shaped curvature compared to its canonical conformation. pnas.org This adaptation prevents steric clashes with protein residues, highlighting the ability of these molecules to adjust their shape to fit different enzymatic binding pockets. This flexibility is a crucial factor for the enzymatic modifications carried out by various tailoring enzymes in the biosynthesis of glycopeptide antibiotics. pnas.org

The table below contrasts the structural features of DVV and vancomycin in their interaction with GtfA.

FeatureThis compound (DVV)Vancomycin
Carbohydrate Moiety Single glucose unit. pnas.orgpnas.orgVancosaminyl-glucose disaccharide. pnas.org
Binding in GtfA Glucose binds in a specific subsite (residues 128-141). pnas.orgpnas.orgDisaccharide cannot be accommodated in the same subsite. pnas.orgpnas.org
Enzyme Interactions Extensive hydrogen bonding between glucose and enzyme residues (His-128, Gln-133, Tyr-141). pnas.orgpnas.orgVancosamine moiety is solvent-exposed with no stabilizing protein interactions. pnas.org
Substrate Preference Preferred substrate for GtfA. pnas.orgnih.govNot a preferred substrate for GtfA. pnas.org

Q & A

Q. Methodological Considerations :

  • Sample Preparation : Use buffer solutions (e.g., Buffer No. 4) to stabilize impurities during dilution.
  • Detection : UV absorption at 280 nm optimizes sensitivity for vancomycin and its analogs.
  • Calibration : Include this compound reference standards (e.g., EP primary standards) to validate accuracy .

What analytical methods are recommended for detecting this compound as an impurity?

Basic Research Question
Reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is the gold standard for impurity profiling. The USP method employs a C18 column, mobile phase gradients (e.g., acetonitrile-phosphate buffer), and stringent system suitability criteria (e.g., tailing factor <2.0) . For precise quantification:

Parameter Specification
ColumnC18, 5 µm particle size, 250 mm × 4.6 mm
Mobile PhaseAcetonitrile:0.1% trifluoroacetic acid
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Retention Time~12–15 minutes for this compound

Q. Validation Requirements :

  • Linearity (R² >0.99) across 50–150% of target concentration.
  • Recovery rates of 95–105% for spiked samples .

How does the presence of this compound affect the pharmacokinetic (PK) profile of vancomycin?

Advanced Research Question
While this compound is pharmacologically inactive, its presence may alter vancomycin’s PK due to competitive protein binding or renal clearance interference. Population PK models (e.g., two-compartment models) show that impurities >4% correlate with reduced vancomycin AUC/MIC ratios in critically ill patients .

Q. Experimental Design :

  • In Vivo Models : Administer vancomycin-spiked desvancosaminyl analogs to rodents; measure plasma concentrations via LC-MS/MS.
  • Data Analysis : Use nonlinear mixed-effects modeling (NONMEM) to assess clearance and volume of distribution changes .

What experimental approaches resolve discrepancies in this compound measurements across studies?

Advanced Research Question
Discrepancies often arise from variability in sample preparation (e.g., incomplete dissolution) or column degradation. To mitigate:

  • Standardized Protocols : Follow USP guidelines for assay preparation, including precise dilution with degassed water .
  • Interlaboratory Studies : Collaborate via platforms like the Clinical Pharmacokinetics consortium to harmonize methods .
  • Statistical Tools : Apply Bland-Altman plots to evaluate bias between HPLC and microbial assay results .

What mechanisms explain the formation of this compound during vancomycin synthesis?

Advanced Research Question
this compound forms via glycosidic bond hydrolysis during fermentation or storage. Stability studies (pH 3–7, 25–40°C) show accelerated degradation under alkaline conditions. Mechanistic insights:

  • Enzymatic Pathways : β-N-acetylglucosaminidases in Amycolatopsis orientalis may cleave vancomycin’s vancosamine moiety .
  • Analytical Confirmation : Use NMR and high-resolution MS to track structural changes during forced degradation .

How can novel chromatographic techniques improve detection limits for this compound?

Advanced Research Question
Ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles reduces run times and improves resolution. Coupled with tandem MS (UHPLC-MS/MS), detection limits can reach 0.01 µg/mL, enabling trace impurity analysis in complex matrices .

Q. Optimization Steps :

  • Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
  • Ionization Mode : Electrospray ionization (ESI+) for enhanced sensitivity.

What role does this compound play in vancomycin’s quality control protocols?

Basic Research Question
As a specified impurity in pharmacopeial standards (e.g., EP), this compound is monitored to ensure batch consistency and safety. Limits are set at ≤4.0% per USP guidelines, validated through accelerated stability testing .

Q. Protocol Implementation :

  • Release Testing : Include impurity profiling in Certificate of Analysis (CoA) for commercial batches.
  • Documentation : Align with ICH Q3B(R2) guidelines for reporting thresholds .

What in vitro models assess the biological impact of this compound impurities?

Advanced Research Question
Time-kill assays against Staphylococcus aureus (ATCC 29213) evaluate whether impurities reduce vancomycin’s efficacy. Key steps:

  • Preparation : Mix vancomycin with 0–10% desvancosaminyl analog.
  • Incubation : 24–48 hours in Mueller-Hinton broth; measure MIC/MBC shifts.
  • Analysis : Synergistic/antagonistic effects are quantified using the fractional inhibitory concentration index (FICI) .

Q. Data Interpretation :

  • FICI ≤0.5 indicates synergy; >4.0 indicates antagonism.

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